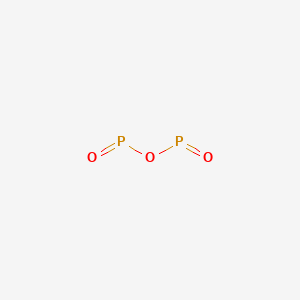







|
REACTION_CXSMILES
|
O[CH2:2][NH:3][C:4](=[O:6])[CH3:5].O=P[O:9][P:10]=[O:11].[OH2:12]>C(O)(=O)C>[C:4]([NH:3][CH2:2][P:10]([OH:11])(=[O:12])[OH:9])(=[O:6])[CH3:5]
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OCNC(C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O=POP=O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
with stirring during the course of 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling until room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 31/2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was then cooled
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CUSTOM
|
|
Details
|
rising to 35° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the acetic acid was removed under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
with continuous warming to 95° C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NCP(O)(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 154.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |